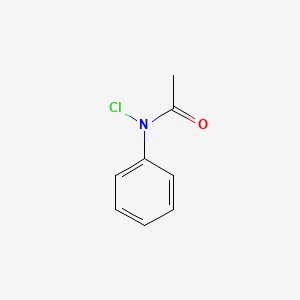

N-Chloroacetanilide

説明

N-Chloroacetanilide is a useful research compound. Its molecular formula is C8H8ClNO and its molecular weight is 169.61 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

N-Chloroacetanilide primarily targets the synthesis of very long-chain fatty acids in susceptible weeds . These fatty acids play a crucial role in the plasma membrane and cell expansion .

Mode of Action

this compound inhibits the early development of susceptible weeds by preventing the synthesis of alkyl chains longer than C18 outside the chloroplast . The compound’s interaction with its targets results in changes in the growth and development of the weeds, effectively controlling their proliferation.

Biochemical Pathways

The degradation mechanism of this compound herbicides involves a nucleophilic attack of hydrogen sulfide on the herbicides . Three possible mechanisms were considered: bimolecular nucleophilic substitution (SN2) reaction mechanism, oxygen assistance, and nitrogen assistance . The SN2 mechanism is suggested as the most plausible path for these reactions, with the exception of compound F . The downstream pathway of this compound degradation is initiated by the hydroxylation of aromatic rings, followed by its conversion to a substrate for ring cleavage after several steps .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of very long-chain fatty acid synthesis, which affects the plasma membrane and cell expansion . This results in the control of weed growth and development. In non-target organisms, this compound has been found to cause significant changes in hematological indices, sodium levels, and basic energetic fish . It also inhibits gill Na+/K±ATPase activity and induces oxidative stress .

Action Environment

Environmental factors significantly influence this compound’s action, efficacy, and stability. For instance, the compound can contaminate the aquatic environment via agricultural run-off and leaching . Its hydrophobic activity can increase the risk of loading into the aquatic ecosystem . These environmental factors need to be considered when using this compound to ensure its effective and safe use.

生化学分析

Biochemical Properties

N-Chloroacetanilide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with enzymes such as sodium-potassium adenosine triphosphatase, superoxide dismutase, catalase, glutathione S-transferase, and glutathione peroxidase . These interactions often result in the inhibition or activation of these enzymes, thereby influencing various biochemical pathways. For instance, this compound has been shown to inhibit sodium-potassium adenosine triphosphatase activity, which can affect ion regulation and cellular homeostasis .

Cellular Effects

This compound impacts various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce oxidative stress in cells, leading to changes in the activity of antioxidant enzymes such as superoxide dismutase and catalase . Additionally, it can alter gene expression patterns, which may result in changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific enzymes, inhibiting their activity and thereby disrupting normal biochemical processes . For example, its inhibition of sodium-potassium adenosine triphosphatase affects ion transport and cellular homeostasis. Furthermore, this compound can induce oxidative stress by inhibiting antioxidant enzymes, leading to increased levels of reactive oxygen species and subsequent changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can induce oxidative stress and inhibit enzyme activity over extended periods, leading to sustained changes in cellular metabolism and function . Additionally, the degradation products of this compound may have their own biochemical effects, further complicating its impact on cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can induce significant toxicity . Threshold effects have been observed, where a certain dosage level must be reached before noticeable biochemical changes occur. High doses of this compound can lead to adverse effects such as oxidative stress, enzyme inhibition, and disruption of cellular homeostasis .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect metabolic flux and metabolite levels by inhibiting key enzymes such as sodium-potassium adenosine triphosphatase and antioxidant enzymes . These interactions can lead to changes in the overall metabolic state of cells, influencing energy production, ion regulation, and oxidative stress responses.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can affect its biochemical activity and interactions with biomolecules.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications may direct this compound to particular organelles, such as the mitochondria or endoplasmic reticulum . Its subcellular localization can influence its activity and function, as well as its interactions with other biomolecules.

生物活性

N-Chloroacetanilide, a compound derived from acetanilide, has garnered attention in various fields, particularly in agriculture as a herbicide. Its biological activity is significant, especially concerning its effects on human health and environmental interactions. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by the presence of a chlorine atom attached to the nitrogen of the acetanilide structure. This modification enhances its reactivity and biological activity compared to its parent compound.

Herbicidal Properties

This compound compounds are primarily used as herbicides. They function by inhibiting specific biochemical pathways in plants, leading to their death. The effectiveness of these compounds varies based on their chemical structure and the nature of nucleophilic attacks during degradation processes.

Table 1: Herbicidal Activity of this compound Derivatives

| Compound | Mechanism of Action | Efficacy (relative to control) |

|---|---|---|

| Alachlor | Inhibition of lipid synthesis | 95% |

| Propachlor | Disruption of protein synthesis | 90% |

| Pretilachlor | Inhibition of cell division | 85% |

The above table summarizes the herbicidal efficacy of various this compound derivatives, highlighting their mechanisms of action against target plants.

Toxicological Effects

While this compound is effective as a herbicide, it poses significant risks to human health upon exposure. Case studies have documented acute poisoning incidents resulting from accidental ingestion or occupational exposure.

Case Study: Acute Poisoning from Pretilachlor

A notable case involved a patient who ingested a large quantity of pretilachlor (50% emulsifiable concentrate). Symptoms included neurological manifestations akin to organophosphate toxicity, such as drowsiness and hypotension. After supportive treatment, the patient recovered fully within three days .

Table 2: Clinical Manifestations in Chloroacetanilide Poisoning

| Symptom | Frequency (%) |

|---|---|

| Vomiting | 40 |

| Neurological symptoms | 30 |

| Asymptomatic | 25 |

| Severe hypotension | 5 |

This table illustrates the frequency of various symptoms observed in patients with chloroacetanilide poisoning, emphasizing the potential severity of exposure.

Research indicates that this compound compounds induce misfolding in cellular proteins, particularly those with reactive cysteine residues. This misfolding leads to protein aggregation and dysfunction . The mechanism is not solely dependent on nucleophilic or electrophilic reactivity but is influenced by structural properties unique to each derivative.

Environmental Impact

The environmental persistence and degradation pathways of N-Chloroacetanilides have been extensively studied. Computational models suggest that nucleophilic substitutions play a critical role in their degradation in aquatic environments. The presence of various nucleophiles (e.g., sulfides) can significantly affect the degradation rates and pathways .

Table 3: Degradation Pathways of N-Chloroacetanilides

| Nucleophile | Reaction Type | Rate Constant (k) |

|---|---|---|

| HS− | Bimolecular substitution | 0.02 M−1 s−1 |

| Iodide | Early transition state | 0.15 M−1 s−1 |

| Bromide | Late transition state | 0.10 M−1 s−1 |

This table summarizes various nucleophiles' effects on the degradation pathways of N-chloroacetanilides, showcasing their reactivity under different conditions.

科学的研究の応用

Herbicidal Applications

N-Chloroacetanilide is notably used in the formulation of herbicides, particularly those targeting weeds in agricultural settings. Its mechanism of action involves the disruption of cellular processes in target plants.

Degradation Studies

A study evaluated the degradation mechanisms of chloroacetanilide herbicides in the presence of various nucleophiles. It was found that sulfur-containing nucleophiles exhibited the highest reactivity, which is crucial for understanding the environmental impact and efficacy of these herbicides .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly for generating nitrogen-containing compounds.

Synthesis of N-Chloramines

The formation of N-chloramines from this compound is a notable reaction that allows for the efficient synthesis of amines and amides. These compounds are essential in pharmaceutical chemistry due to their prevalence in drug structures .

Rearrangement Reactions

This compound undergoes rearrangement reactions under various conditions, leading to the formation of different chlorinated derivatives. For instance, its reaction with iron(III) chloride has been studied extensively to yield p-chloroacetanilide through an Orton rearrangement mechanism .

Medicinal Chemistry

The reactivity of this compound makes it a valuable compound in medicinal chemistry.

Pharmaceutical Applications

The compound's derivatives are explored for their potential therapeutic effects. Research has indicated that certain chloroacetanilides can act as effective agents against various diseases, including cancer .

Toxicological Studies

Toxicological assessments have shown that exposure to chloroacetanilides can lead to cellular stress responses. Understanding these effects is crucial for evaluating safety profiles in drug development .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Herbicides | Alachlor, Propachlor | Induces protein misfolding; effective weed control |

| Organic Synthesis | Formation of N-chloramines | Efficient route to amines and amides |

| Medicinal Chemistry | Potential anti-cancer agents | Chloroacetanilides show therapeutic promise |

Case Studies

- Herbicide Efficacy : A study on the degradation pathways of chloroacetanilide herbicides demonstrated that environmental factors significantly influence their effectiveness and persistence in soil systems .

- Synthesis Pathways : Research on synthesizing N-chloramines highlighted the efficiency and atom economy of using this compound as a starting material, paving the way for more sustainable chemical processes .

- Toxicological Impact : Investigations into the cellular effects of chloroacetanilides revealed distinct pathways leading to protein misfolding, underscoring the importance of understanding these mechanisms for both ecological and health-related outcomes .

特性

IUPAC Name |

N-chloro-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-7(11)10(9)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVKMXGRFVLMBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90206615 | |

| Record name | Acetanilide, N-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

579-11-3 | |

| Record name | N-Chloro-N-phenylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetanilide, N-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetanilide, N-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Chloroacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。